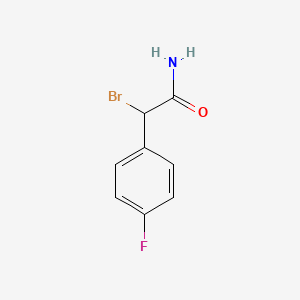

2-Bromo-2-(4-fluorophenyl)acetamide

Description

BenchChem offers high-quality 2-Bromo-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWUBKJXMHZBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Thermal Landscape of Novel Pharmaceutical Intermediates: A Technical Guide to the Characterization of 2-Bromo-2-(4-fluorophenyl)acetamide

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is a cornerstone of regulatory compliance, process optimization, and ultimately, therapeutic efficacy. The melting point of a crystalline solid is a fundamental physical property, serving as a critical indicator of identity, purity, and stability. This guide addresses the topic of the melting point for 2-Bromo-2-(4-fluorophenyl)acetamide, a compound of interest in synthetic chemistry. A thorough review of the public domain and chemical databases reveals an absence of experimentally determined melting point data for this specific molecule. This document, therefore, serves a dual purpose: it first clarifies the structural context of this compound relative to its isomers and then provides a comprehensive, field-proven framework for the experimental determination of its melting point. For researchers synthesizing or working with this compound, this guide offers the necessary theoretical and practical foundation to establish a reliable melting point range, a crucial step in its formal characterization.

The Critical Role of Isomerism in Physical Properties

The nomenclature "2-Bromo-2-(4-fluorophenyl)acetamide" specifies a precise molecular structure, as illustrated below. It is crucial to distinguish this compound from its structural isomers, where the constituent atoms are arranged differently. Even minor changes in substituent positions can lead to significant variations in crystal lattice interactions and, consequently, the melting point.

For context, a commercially available isomer, N-(2-Bromo-4-fluorophenyl)acetamide (CAS 1009-22-9) , possesses a reported melting point of 117-119 °C . In this isomer, the bromine atom is substituted on the phenyl ring itself, not on the alpha-carbon of the acetyl group. This highlights the necessity of unequivocal structural confirmation before physical properties are assigned to a molecule.

| Compound Name | Structure | CAS Number | Reported Melting Point (°C) |

| 2-Bromo-2-(4-fluorophenyl)acetamide | Chemical structure of 2-Bromo-2-(4-fluorophenyl)acetamide | Not Available | Not Reported |

| N-(2-Bromo-4-fluorophenyl)acetamide | Chemical structure of N-(2-Bromo-4-fluorophenyl)acetamide | 1009-22-9 | 117-119 |

Table 1: Comparison of 2-Bromo-2-(4-fluorophenyl)acetamide with a known isomer.

The absence of a reported melting point for 2-Bromo-2-(4-fluorophenyl)acetamide necessitates its experimental determination. The following sections provide detailed protocols for this purpose.

Foundational Principles of Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at a given pressure. For pure substances, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point (typically 0.5-1.0 °C). The presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[1][2] This phenomenon, known as melting point depression, is a powerful indicator of sample purity.[1]

Several key factors influence the observed melting point:

-

Intermolecular Forces: Stronger intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) require more thermal energy to overcome, resulting in a higher melting point.[3][4]

-

Molecular Symmetry and Packing: Molecules that can pack more efficiently into a crystal lattice tend to have higher melting points because of increased intermolecular contact and stronger cumulative forces.[5]

-

Purity: As mentioned, impurities introduce defects into the crystal lattice, weakening the intermolecular forces and lowering the energy required to disrupt the solid structure.[1][2]

-

Polymorphism: Some compounds can exist in multiple crystalline forms (polymorphs), each with a unique crystal lattice and, therefore, a different melting point. The thermal history of the sample can influence which polymorph is present.

Experimental Protocols for Melting Point Determination

For a novel compound such as 2-Bromo-2-(4-fluorophenyl)acetamide, two primary methods are recommended for accurate melting point determination: the Capillary Method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This is a widely used, classical technique that provides a visual determination of the melting range.[6][7][8][9]

Caption: Workflow for Capillary Melting Point Determination.

-

Sample Preparation:

-

Ensure the synthesized 2-Bromo-2-(4-fluorophenyl)acetamide is completely dry, as residual solvent will act as an impurity.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine, uniform powder using a spatula.

-

Tap the open end of a glass capillary tube into the powder to force a small amount of sample into the tube.

-

Tap the sealed end of the capillary tube firmly on a hard surface to compact the powder into a dense column of 2-4 mm at the bottom.[8]

-

-

Instrument Operation:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating run can be performed to get a rough estimate.

-

For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected or preliminary melting point.

-

Decrease the heating rate to 1-2 °C per minute.[10] A slow ramp rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

-

Observation and Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue observing and record the temperature at which the last crystal of the solid phase melts (the clear point).

-

The melting point should be reported as a range from the onset temperature to the clear point.

-

Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermoanalytical technique that provides quantitative data on the heat flow into or out of a sample as a function of temperature. It offers higher precision and can also detect other thermal events like polymorphic transitions.

Caption: Workflow for Melting Point Determination by DSC.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the finely powdered 2-Bromo-2-(4-fluorophenyl)acetamide into a DSC pan (typically aluminum).

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation or decomposition.

-

Prepare an identical, empty, sealed pan to serve as the reference.

-

-

Instrument Setup and Calibration:

-

Ensure the DSC instrument is calibrated using certified reference standards (e.g., indium, tin) with known melting points and enthalpies of fusion.

-

Place the sample pan and the reference pan into their respective positions in the DSC cell.

-

-

Thermal Program:

-

Program the instrument to heat the sample and reference at a constant rate, typically 5-10 °C per minute, under a controlled inert atmosphere (e.g., nitrogen).

-

The temperature program should span a range that fully encompasses the expected melting point.

-

-

Data Analysis:

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Melting is an endothermic process, which will appear as a distinct peak on the resulting thermogram (heat flow vs. temperature plot).

-

The melting point is typically reported as the extrapolated onset temperature of the melting endotherm, which corresponds to the intersection of the pre-melt baseline with the tangent of the peak's leading edge. The peak maximum temperature is also often reported.

-

Conclusion and Best Practices

While a definitive melting point for 2-Bromo-2-(4-fluorophenyl)acetamide is not available in the current scientific literature, this guide provides the authoritative framework for its experimental determination. For any newly synthesized batch of this compound, it is imperative to perform a rigorous characterization.

-

Initial Characterization: Perform an initial melting point determination using the capillary method to establish an approximate range. A broad range (>2 °C) may suggest the presence of impurities from the synthesis, such as unreacted starting materials or side products.

-

Purification: If the initial melting range is broad, purify the sample (e.g., via recrystallization) and repeat the capillary melting point determination. A sharpening of the melting range is a strong indicator of increased purity.

-

Definitive Determination: Once a sharp and consistent melting range is achieved, perform DSC analysis to obtain a precise, quantitative value for the melting onset and the enthalpy of fusion.

-

Structural Confirmation: The melting point data should always be correlated with spectroscopic data (e.g., NMR, IR, Mass Spectrometry) to unequivocally confirm that the characterized compound is indeed 2-Bromo-2-(4-fluorophenyl)acetamide and not an isomer.

By adhering to these principles and protocols, researchers can confidently establish and report a reliable melting point range for this novel compound, contributing a vital piece of data to the broader scientific and pharmaceutical development community.

References

-

Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. Available at: [Link]

-

Sciencing. (2022). What Factors Affect Melting Point?. Available at: [Link]

-

NANOLAB. (2023). Melting Point Determination in Pharmaceutical Industry. Available at: [Link]

-

Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Available at: [Link]

-

Chemistry Steps. Boiling Point and Melting Point in Organic Chemistry. Available at: [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. Available at: [Link]

-

Semnan University. (2026). Melting Point of Organic Materials. Available at: [Link]

-

CD Formulation. Melting Point Test. Available at: [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]

Sources

- 1. 2-bromo-N-(4-fluorophenyl)acetamide | C8H7BrFNO | CID 532211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-(4-bromo-2-fluorophenyl)acetamide CAS#: 1000668-71-2 [m.chemicalbook.com]

- 6. N-(4-bromo-3,5-difluorophenyl)acetamide | C8H6BrF2NO | CID 2773280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetamide, N-(4-fluorophenyl)-2-bromo- [webbook.nist.gov]

- 8. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Preclinical Evaluation of 2-Bromo-2-(4-fluorophenyl)acetamide: A Novel CNS Drug Candidate

Abstract

This technical guide outlines a comprehensive, field-proven preclinical strategy for the evaluation of 2-Bromo-2-(4-fluorophenyl)acetamide, a novel chemical entity with posited therapeutic potential in neurological disorders characterized by neuronal hyperexcitability and degeneration. In the absence of existing pharmacological data for this specific molecule, this document serves as a roadmap for its synthesis, characterization, and systematic evaluation. We will detail the scientific rationale for its selection, based on established pharmacophore models for anticonvulsant and neuroprotective agents. A complete, multi-tiered screening cascade is presented, encompassing initial in vitro profiling for bioactivity and safety, followed by a battery of in vivo rodent models to establish efficacy and preliminary therapeutic index. Each experimental protocol is described with an emphasis on the underlying scientific principles and the causal logic behind its inclusion in the development pipeline. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation central nervous system (CNS) therapeutics.

Introduction: Rationale for the Investigation of 2-Bromo-2-(4-fluorophenyl)acetamide

The search for novel CNS agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Epilepsy, a neurological disorder affecting millions worldwide, is a prime example of a condition where a significant portion of patients remain refractory to current treatments.[1] Furthermore, the nexus between excitotoxicity, oxidative stress, and neurodegeneration underscores the need for multifunctional agents that not only suppress seizures but also protect neurons from damage.[2][3]

The chemical structure of 2-Bromo-2-(4-fluorophenyl)acetamide incorporates several features that align with established pharmacophore models for anticonvulsant drugs.[4][5][6] The core acetamide moiety, substituted at the alpha-carbon with both a halogen (bromo) and an aryl group (4-fluorophenyl), presents a compelling structural motif.

Key Pharmacophoric Features:

-

Aryl Hydrophobic Domain: The 4-fluorophenyl group can serve as a hydrophobic region, a common feature in many anticonvulsants that interact with voltage-gated sodium channels.[7]

-

Hydrogen Bonding Domain: The acetamide group provides hydrogen bond donor and acceptor sites, which are crucial for interactions with biological targets.[5]

-

Electron Donor/Acceptor Site: The carbonyl oxygen and the amide nitrogen can act as electron donor/acceptor groups.[6]

-

Halogenation: The presence of fluorine on the phenyl ring and bromine at the alpha-carbon can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Based on these structural attributes, we hypothesize that 2-Bromo-2-(4-fluorophenyl)acetamide possesses the potential for both anticonvulsant and neuroprotective activities. This guide will lay out the necessary steps to synthesize this compound and rigorously test this hypothesis.

Synthesis and Characterization

A plausible and efficient synthesis of 2-Bromo-2-(4-fluorophenyl)acetamide is critical for generating the necessary quantities for preclinical evaluation. The proposed synthetic route is a two-step process starting from commercially available 4-fluorophenylacetic acid.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

-

Step 1: Synthesis of 2-(4-Fluorophenyl)acetamide

-

To a solution of 4-fluorophenylacetic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude 2-(4-fluorophenyl)acetyl chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-(4-fluorophenyl)acetamide by recrystallization.

-

-

Step 2: α-Bromination to Yield 2-Bromo-2-(4-fluorophenyl)acetamide

-

Dissolve 2-(4-fluorophenyl)acetamide (1 equivalent) and N-Bromosuccinimide (NBS) (1.1 equivalents) in a suitable solvent (e.g., carbon tetrachloride).

-

Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).

-

Reflux the mixture and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product, 2-Bromo-2-(4-fluorophenyl)acetamide, by column chromatography on silica gel.

-

Physicochemical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a panel of analytical techniques:

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of proton and carbon environments. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups (e.g., C=O, N-H, C-Br, C-F). |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity (target >95%). |

| Melting Point Analysis | Determination of a key physical property and indicator of purity. |

Preclinical Evaluation Workflow: A Multi-Tiered Approach

The preclinical evaluation of 2-Bromo-2-(4-fluorophenyl)acetamide will follow a logical, tiered approach, starting with high-throughput in vitro assays to establish biological activity and identify potential liabilities, followed by more complex in vivo models for efficacy and tolerability assessment.

Caption: A tiered workflow for preclinical evaluation.

Tier 1: In Vitro Profiling

The initial phase of evaluation focuses on establishing the biological activity of the compound at the cellular and subcellular level, as well as identifying any potential safety or drug-like property liabilities early in the process.

In Vitro Neuroprotection Assays

The capacity of 2-Bromo-2-(4-fluorophenyl)acetamide to protect neurons from common pathological insults will be assessed using primary cortical neuron cultures or immortalized neuronal cell lines (e.g., SH-SY5Y).[3]

-

Causality: Excessive glutamate receptor activation leads to calcium overload and subsequent neuronal death, a key mechanism in seizure-induced brain damage and stroke.[8][9] This assay determines if the compound can mitigate this process.

-

Protocol:

-

Culture primary rat cortical neurons for 10-14 days in vitro.

-

Pre-incubate the neuronal cultures with varying concentrations of 2-Bromo-2-(4-fluorophenyl)acetamide (e.g., 0.1 µM to 100 µM) for 24 hours.[10]

-

Induce excitotoxicity by exposing the cultures to a high concentration of L-glutamate (e.g., 100 µM) for a short duration (e.g., 15-30 minutes).[8]

-

After 24 hours post-insult, assess neuronal viability using assays such as the MTT assay (metabolic activity) or by measuring lactate dehydrogenase (LDH) release (membrane integrity).[10]

-

A known neuroprotectant, such as MK-801, will be used as a positive control.[11]

-

-

Causality: Oxidative stress is a major contributor to neurodegeneration.[2][12] This assay evaluates the compound's ability to protect neurons from oxidative damage.

-

Protocol:

-

Use a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

Pre-incubate cells with a range of concentrations of the test compound for 24 hours.

-

Induce oxidative stress by exposing the cells to an oxidizing agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[3]

-

After a defined period (e.g., 24 hours), measure cell viability using the methods described above.

-

The antioxidant N-acetylcysteine can be used as a positive control.

-

Early Safety and ADME Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial to de-risk the compound and guide further development.

| Assay | Purpose | Methodology Summary | Significance |

| hERG Potassium Channel Assay | Assess risk of cardiac QT prolongation.[13] | Automated patch-clamp on HEK293 cells expressing the hERG channel.[14][15] Measure concentration-dependent inhibition of the hERG current. | Critical for cardiovascular safety assessment. A significant liability can terminate a project. |

| Ames Test | Evaluate mutagenic potential.[16][17] | Use histidine-dependent strains of Salmonella typhimurium and expose them to the compound with and without metabolic activation (S9 mix).[18][19] Count revertant colonies. | A positive result indicates potential carcinogenicity and is a major safety red flag. |

| CYP450 Inhibition Assay | Assess potential for drug-drug interactions. | Incubate the compound with human liver microsomes and specific CYP isoform substrates. Measure the inhibition of the formation of substrate metabolites. | Identifies risks of altering the metabolism of co-administered drugs. |

| Microsomal Stability Assay | Determine metabolic stability in the liver.[20][21] | Incubate the compound with human and mouse liver microsomes and an NADPH-regenerating system.[22][23][24] Measure the rate of disappearance of the parent compound over time. | Predicts hepatic clearance and informs dosing regimen design. |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | Predict passive permeability across biological membranes (e.g., gut wall, blood-brain barrier).[25][26][27] | Measure the diffusion of the compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[28][29] | Provides an early indication of oral bioavailability and CNS penetration potential. |

Tier 2: In Vivo Efficacy and Tolerability

Compounds demonstrating promising in vitro activity and an acceptable early safety profile will advance to in vivo testing in rodent models. These models are essential for confirming anticonvulsant efficacy and establishing a preliminary therapeutic window.

Anticonvulsant Screening

A battery of acute seizure models will be used to characterize the anticonvulsant profile of 2-Bromo-2-(4-fluorophenyl)acetamide.

-

Causality: This model is predictive of efficacy against generalized tonic-clonic seizures.[30] It tests a compound's ability to prevent the spread of seizures through neural circuits.[31][32][33]

-

Protocol:

-

Use adult male mice (e.g., CF-1 strain).

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

At the time of expected peak effect, induce a seizure by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.[30]

-

The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[31] An animal is considered protected if this phase is absent.

-

Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals. Phenytoin will be used as a positive control.

-

-

Causality: The PTZ test is a model for myoclonic and absence seizures.[1][34] PTZ is a GABA-A receptor antagonist, and this assay identifies compounds that can raise the seizure threshold.[35][36]

-

Protocol:

-

Use adult male mice.

-

Administer the test compound at various doses.

-

At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.), which induces clonic seizures lasting for at least 5 seconds in control animals.

-

Observe the animals for 30 minutes post-PTZ injection.

-

An animal is considered protected if it does not exhibit a clonic seizure.

-

Calculate the ED₅₀. Ethosuximide will be used as a positive control.

-

-

Causality: This model is considered predictive of efficacy against therapy-resistant partial seizures.[37][38][39] It identifies compounds with efficacy against seizures that are refractory to many standard antiepileptic drugs.[40]

-

Protocol:

-

Use adult male mice.

-

Administer the test compound at various doses.

-

At the time of peak effect, deliver a low-frequency (6 Hz), long-duration (3 s) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) via corneal electrodes.[39]

-

The endpoint is the absence of stereotyped motor seizure activity (e.g., stun posture, forelimb clonus, jaw clonus).[39]

-

Calculate the ED₅₀. Levetiracetam will be used as a positive control.

-

Assessment of Neurotoxicity

-

Causality: It is critical to determine if the anticonvulsant effects are separable from overt motor impairment or other CNS side effects.

-

Protocol: Rotarod Test

-

Use adult male mice.

-

Administer the test compound at various doses.

-

At the time of peak effect, place the mice on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod. A significant decrease in performance compared to vehicle-treated animals indicates motor impairment.

-

Calculate the median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of the animals.

-

Data Analysis and Decision Making

A key deliverable from this preclinical evaluation is the Protective Index (PI) , calculated as TD₅₀ / ED₅₀. A large PI indicates a wide therapeutic window, where the compound is effective at doses well below those that cause toxicity.

| Parameter | Description | Desirable Outcome |

| ED₅₀ (MES, PTZ, 6 Hz) | Dose providing 50% protection in the respective seizure model. | Low (high potency). |

| TD₅₀ (Rotarod) | Dose causing motor impairment in 50% of animals. | High (low toxicity). |

| Protective Index (PI) | Ratio of TD₅₀ to ED₅₀. | High (e.g., >10). |

| Neuroprotection (EC₅₀) | Concentration providing 50% protection against neuronal death in vitro. | Low (high potency). |

| ADME/Tox Profile | Summary of early safety and drug-like properties. | No hERG liability, non-mutagenic, favorable metabolic stability and permeability. |

The collective data from this comprehensive evaluation will form the basis for a "Go/No-Go" decision. A "Go" decision would be supported by potent anticonvulsant activity (particularly in the MES and/or 6 Hz models), evidence of neuroprotection, a favorable safety profile, and a promising therapeutic index. Such a profile would warrant the allocation of further resources for lead optimization and more advanced preclinical development.

References

- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

- Dutkiewicz, Z., & Andres-Mach, M. (2013). Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs. Current Medicinal Chemistry, 20(11), 1395-1415.

- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.

- National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database.

- Zhao, et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. International Journal of Molecular Sciences, 24(1), 849.

- Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 103-110). Humana, New York, NY.

- AAT Bioquest. (2025). Ames Test Protocol.

- Garip, A., et al. (2025).

- JoVE. (2018). PTZ-Induced Epilepsy Model in Mice.

- Wikipedia. (n.d.). Ames test.

- BenchChem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine.

- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).

- Enamine. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA: GIT or BBB mode).

- BenchChem. (n.d.). A Comparative Analysis of Pentylenetetrazol (PTZ)-Induced Seizure Models: Rats vs. Mice.

- Innoprot. (n.d.). Excitotoxicity in vitro assay.

- Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 79-102). Springer US.

- Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.

- ResearchGate. (n.d.). Development of pharmacophore model for selected antiepileptic drugs.

- Ratan, R. R., & Baraban, J. M. (1995). Apoptotic death in an in vitro model of neuronal oxidative stress. Clinical and Experimental Pharmacology and Physiology, 22(4), 309-310.

- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.

- JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model.

- Al-Harrasi, A., & Al-Bimany, A. (2009). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. Neurosciences Journal, 14(2), 119-124.

- ResearchGate. (n.d.). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats.

- BenchChem. (n.d.). Application Notes and Protocols for hERG Channel Assay of Actisomide.

- Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay.

- Semenova, S., & Turchan, J. (2003). Cell culture models of oxidative stress and injury in the central nervous system. Current Neurovascular Research, 1(1), 65-76.

- Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse.

- ResearchGate. (n.d.). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures.

- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

- CPT Labs. (n.d.). Ames Mutagenicity Testing.

- Slideshare. (n.d.). hERG Assay.

- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).

- Bio-protocol. (n.d.). Maximal Electroshock Seizure Threshold Test (MES-T) in Mice.

- Evotec. (n.d.). hERG Safety Assay.

- PMC. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format.

- ResearchGate. (n.d.). Ligand based pharmacophore model development for the identification of novel antiepileptic compound.

- Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model.

- Boston Children's Hospital. (n.d.). Modeling Oxidative Stress in the Central Nervous System.

- PMC. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.

- Skibinska, et al. (2021). Protective Effects of Cannabidiol (CBD) against Qxidative Stress, but Not Excitotoxic-Related Neuronal Cell Damage—An In Vitro Study. International Journal of Molecular Sciences, 22(16), 8569.

- Frontiers in Pharmacology. (2018). Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons.

- Mediford Corporation. (2024). Best Practice hERG Assay.

- National Institute of Neurological Disorders and Stroke. (n.d.). 6 Hz Electrical Stimulation Test (mouse, rat). PANAChE Database.

- NeuroProof. (n.d.). Glutamate Excitotoxicity Assay.

- protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

- ResearchGate. (n.d.). Pharmacophore model for antiepileptic drugs acting on sodium channels.

- Evotec. (n.d.). Microsomal Stability.

- Enamine. (n.d.). Hepatic Microsomal Stability (human, rat or mouse).

- Di Fabio, R., et al. (1999). In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspartate antagonists. European Journal of Pharmacology, 384(1), 119-128.

- PMC. (n.d.). In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. innoprot.com [innoprot.com]

- 9. neuroproof.com [neuroproof.com]

- 10. neuros.creative-biolabs.com [neuros.creative-biolabs.com]

- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 12. Apoptotic death in an in vitro model of neuronal oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. hERG Assay | PPTX [slideshare.net]

- 15. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Ames test - Wikipedia [en.wikipedia.org]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 19. microbiologyinfo.com [microbiologyinfo.com]

- 20. researchgate.net [researchgate.net]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 24. enamine.net [enamine.net]

- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 26. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 27. enamine.net [enamine.net]

- 28. bioassaysys.com [bioassaysys.com]

- 29. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 33. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 34. mdpi.com [mdpi.com]

- 35. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 36. researchgate.net [researchgate.net]

- 37. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 38. meliordiscovery.com [meliordiscovery.com]

- 39. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 40. Frontiers | Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons [frontiersin.org]

Technical Monograph: Strategic Synthesis of 2-Bromo-2-(4-fluorophenyl)acetamide

CAS RN: 251366-32-2

Formula:

Part 1: Introduction & Chemical Lineage[1]

The synthesis of 2-Bromo-2-(4-fluorophenyl)acetamide represents a critical junction in the preparation of fluorinated bioactive scaffolds. Unlike simple alkyl halides, this molecule features a bromine atom at the benzylic position, flanked by an amide group and a para-fluorophenyl ring. This specific electronic architecture creates a "push-pull" system where the benzylic carbon is highly susceptible to nucleophilic attack, making it an ideal alkylating agent for sulfur and nitrogen nucleophiles.

Crucial Distinction: Researchers often confuse this compound with 2-bromo-N-(4-fluorophenyl)acetamide (an acetanilide derivative). The target molecule discussed here is an

Historical Evolution of Methods

Historically, the introduction of halogens at the

Modern medicinal chemistry has shifted toward Radical Bromination using N-Bromosuccinimide (NBS) or controlled Acyl Halide activation , which offers higher regioselectivity and milder conditions. This guide details both the "Classical Industrial" route (via Acid Chloride) and the "Modern Laboratory" route (via Radical Substitution).

Part 2: Mechanistic Pathways & Decision Tree

The choice of synthesis depends heavily on the starting material availability and scale.

Figure 1: Strategic decision tree for selecting the synthesis pathway based on starting material.

Part 3: Detailed Experimental Protocols

Protocol A: Radical Bromination (Wohl-Ziegler)

Best for: Laboratory scale (<50g), high purity requirements. Mechanism: Free-radical substitution at the benzylic carbon. The para-fluoro group slightly deactivates the ring but does not prevent radical stabilization.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-(4-fluorophenyl)acetamide | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |

| AIBN or Benzoyl Peroxide | 0.05 | Radical Initiator |

| Acetonitrile (MeCN) | Solvent | Medium (Polar aprotic) |

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-(4-fluorophenyl)acetamide (10 mmol) in anhydrous Acetonitrile (50 mL). Note:

was historically used but MeCN is greener and safer. -

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).

-

Initiation: Heat the mixture to reflux (approx. 80-82°C). Ensure vigorous stirring.

-

Monitoring: The reaction typically completes in 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The disappearance of the starting amide and the appearance of a less polar spot indicates conversion.

-

Workup:

-

Cool the reaction to room temperature.

-

Succinimide Removal: Succinimide (byproduct) is soluble in water but less soluble in cold

. If using MeCN, evaporate solvent, redissolve residue in Ethyl Acetate. -

Wash the organic layer with water (

mL) to remove succinimide. -

Wash with saturated

to remove traces of acid/Br2. -

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or Toluene.

Mechanistic Insight: The reaction relies on the homolytic cleavage of the N-Br bond in NBS. The resulting bromine radical abstracts a benzylic hydrogen (weakest C-H bond due to resonance stabilization by the phenyl ring). The fluorine atom at the para-position provides electronic stability without sterically hindering the alpha-carbon.

Figure 2: The Wohl-Ziegler radical chain mechanism driving the bromination.

Protocol B: The "Modified" Hell-Volhard-Zelinsky Route

Best for: Large scale (>100g), lower cost. Mechanism: Enolization followed by electrophilic bromination, then amidation.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 4-Fluorophenylacetic acid | 1.0 | Substrate |

| Thionyl Chloride ( | 1.2 | Chlorinating Agent |

| Bromine ( | 1.05 | Brominating Agent |

| Ammonia ( | Excess | Amidation Agent |

Step-by-Step Methodology

-

Acyl Chloride Formation: React 4-fluorophenylacetic acid with

at 60°C for 2 hours to form 4-fluorophenylacetyl chloride . Remove excess -

Alpha-Bromination:

-

Amidation (Quench):

-

Cool the brominated acid chloride to 0°C in DCM (Dichloromethane).

-

Slowly bubble anhydrous

gas or add concentrated aqueous ammonium hydroxide (28%) with vigorous stirring. -

Critical Control: Keep temperature <10°C to prevent displacement of the bromine atom by ammonia (which would form the alpha-amino acid derivative).

-

-

Isolation: The amide precipitates or is extracted with DCM. Wash with water, dry, and recrystallize.[3][4]

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Route A) | Wet solvent or old NBS | Dry MeCN over molecular sieves. Recrystallize NBS from water before use (white crystals required). |

| Product is Yellow/Orange | Residual Bromine ( | Wash organic layer with 10% Sodium Thiosulfate ( |

| Impurity: Alpha-Hydroxy | Hydrolysis during workup | Avoid prolonged exposure to aqueous base. Use cold water for washes.[3] |

| Impurity: Dibromination | Excess Reagent | Strictly control stoichiometry (1.05 eq NBS). Do not overheat. |

Part 5: Safety & Handling (E-E-A-T)

Warning: Alpha-Haloacetamides are potent alkylating agents.

-

Lachrymator: This compound is likely a lachrymator (tear gas effect). All operations must occur in a functioning fume hood.[1]

-

Skin Contact: Can cause severe dermatitis and sensitization. Double-glove (Nitrile) and wear a lab coat.

-

Waste: Segregate halogenated organic waste. Do not mix with strong bases (risk of exothermic polymerization or hydrolysis).

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for HVZ and NBS protocols).

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Foundational review of the Wohl-Ziegler reaction). [Link]

-

P

-Dibromoketones: A Superior Alternative to

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 2-Bromo-2-(4-fluorophenyl)acetamide

Abstract

This document provides a comprehensive, field-validated guide for the synthesis of 2-Bromo-2-(4-fluorophenyl)acetamide, a valuable intermediate in medicinal chemistry and materials science. The protocol details a robust method for the alpha-bromination of 2-(4-fluorophenyl)acetamide using N-Bromosuccinimide (NBS). We delve into the underlying reaction mechanism, provide a detailed step-by-step procedure from reaction setup to purification and characterization, and address critical safety considerations. This guide is designed for researchers, scientists, and drug development professionals, offering the technical depth and practical insights necessary for successful and reproducible synthesis.

Introduction and Scientific Context

α-Haloamides are highly versatile functional groups that serve as pivotal building blocks in organic synthesis.[1] Their unique electronic structure, featuring an electrophilic carbon adjacent to the amide carbonyl, renders them highly reactive towards nucleophilic substitution and enables their participation in a wide array of C-C, C-N, and C-O bond-forming reactions.[1][2] Specifically, 2-Bromo-2-(4-fluorophenyl)acetamide incorporates a fluorinated phenyl ring, a common motif in pharmacologically active compounds that can enhance metabolic stability and binding affinity. The successful synthesis of this intermediate is a key step in the development of novel therapeutics and advanced materials.

This application note describes the synthesis via the alpha-bromination of a carbonyl derivative, a fundamental transformation in organic chemistry.[3] The chosen methodology employs N-Bromosuccinimide (NBS), a stable and easy-to-handle crystalline solid, as the bromine source.[4] This approach avoids the use of hazardous liquid bromine and offers high selectivity for the alpha position.

Principle of the Reaction: Radical-Initiated Bromination

The synthesis proceeds via a radical substitution mechanism, commonly known as the Wohl-Ziegler reaction when applied to allylic and benzylic positions.[3][5] The same principle applies to the alpha-bromination of carbonyl compounds. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or UV irradiation to generate radicals.

The core mechanism unfolds in three key stages:

-

Initiation: The radical initiator (In•) abstracts a hydrogen atom from HBr (present in trace amounts or generated in situ), forming a bromine radical (Br•).

-

Propagation: The highly reactive bromine radical abstracts an α-hydrogen from the starting material, 2-(4-fluorophenyl)acetamide. This is the rate-determining step and is favored due to the stability of the resulting α-carbonyl radical, which is resonance-stabilized by the adjacent carbonyl group. This radical then reacts with NBS to form the desired product, 2-Bromo-2-(4-fluorophenyl)acetamide, and a succinimidyl radical. The succinimidyl radical continues the chain by abstracting a hydrogen from HBr, regenerating the bromine radical.

-

Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

Maintaining anhydrous conditions is critical, as the presence of water can lead to the hydrolysis of NBS and the formation of unwanted byproducts.[5]

Experimental Protocol

Materials and Equipment

Table 1: Reagent and Materials List

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |

| 2-(4-fluorophenyl)acetamide | C₈H₈FNO | 153.15 | 671-00-1 | Sigma-Aldrich | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Acros Organics | Recrystallize if yellow[3] |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Alfa Aesar | Radical Initiator |

| Acetonitrile (ACN), Anhydrous | CH₃CN | 41.05 | 75-05-8 | Fisher Scientific | Reaction Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | VWR | For extraction/purification |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | VWR | For purification |

| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | J.T.Baker | For quenching |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | EMD Millipore | For washing |

| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | LabChem | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | Drying agent |

Equipment:

-

Round-bottom flasks (oven-dried)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen/Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization

-

Filtration apparatus (Büchner funnel)

-

Analytical balance

-

Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

-

UV lamp for TLC visualization

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-Bromo-2-(4-fluorophenyl)acetamide.

Step-by-Step Synthesis Procedure

1. Preparation:

-

Thoroughly oven-dry all glassware at 120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).

-

Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

2. Reaction Setup:

-

To the reaction flask, add 2-(4-fluorophenyl)acetamide (5.0 g, 32.6 mmol, 1.0 eq).

-

Add anhydrous acetonitrile (100 mL).

-

Add N-Bromosuccinimide (NBS) (6.4 g, 36.0 mmol, 1.1 eq). Causality: A slight excess of NBS ensures complete consumption of the starting material.

-

Finally, add the radical initiator, AIBN (0.27 g, 1.63 mmol, 0.05 eq). Causality: A catalytic amount of initiator is sufficient to start and sustain the radical chain reaction.

3. Bromination Reaction:

-

Begin stirring the mixture and gently heat the flask to reflux (approximately 82 °C) using a heating mantle.

-

Maintain the reflux for 2-4 hours. Monitor the reaction progress every 30 minutes using TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, typically higher Rf spot corresponding to the product should appear.

4. Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a Büchner funnel to remove the succinimide byproduct, washing the solid with a small amount of cold acetonitrile.

-

Transfer the filtrate to a 500 mL separatory funnel.

-

Wash the organic solution sequentially with:

-

10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining NBS or bromine.

-

Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic byproducts.

-

Brine (1 x 50 mL) to facilitate phase separation and remove residual water.[6]

-

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.

5. Purification:

-

Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization Data

The identity and purity of the final product, 2-Bromo-2-(4-fluorophenyl)acetamide (CAS: 2195-44-0), should be confirmed by standard analytical techniques.[7]

Table 2: Expected Analytical Data

| Technique | Expected Results for C₈H₇BrFNO (MW: 232.05 g/mol )[7] |

| ¹H NMR | Chemical shifts (δ, ppm) will be characteristic of the aromatic protons (multiplets in the ~7.0-7.8 ppm range), the amide N-H proton (a broad singlet), and the alpha-CH proton (a singlet). |

| ¹³C NMR | Peaks corresponding to the carbonyl carbon (~165 ppm), the alpha-carbon bearing the bromine (~40-50 ppm), and the distinct carbons of the fluorophenyl ring. |

| Mass Spec (EI) | Molecular ion peaks (M+) at m/z 231 and 233 in an approximate 1:1 ratio, characteristic of a monobrominated compound.[8] |

| IR (KBr) | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1670 cm⁻¹), and C-F stretching (~1220 cm⁻¹). |

| Melting Point | A sharp melting point should be observed, indicating high purity. |

Safety, Handling, and Waste Disposal

General Precautions: This synthesis must be performed in a well-ventilated laboratory fume hood.[9] Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable), must be worn at all times.[10]

Chemical-Specific Hazards:

-

N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system. Handle with care and avoid inhalation of dust.[11]

-

Acetonitrile (ACN): Flammable and toxic. Avoid contact with skin and inhalation of vapors.

-

α-Bromo Amides (Product): These compounds are potent lachrymators and alkylating agents. They should be handled with extreme caution, and skin contact must be avoided.

-

AIBN: Thermally unstable. Store in a cool place and avoid heating without solvent. It decomposes to release nitrogen gas.

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | - Inactive radical initiator (AIBN is old).- Wet solvent or glassware.- Insufficient heating. | - Use fresh AIBN.- Ensure all glassware is oven-dried and use anhydrous solvent.- Verify reaction temperature is at reflux for ACN. |

| Formation of Multiple Byproducts | - Over-bromination (dibromination).- Reaction run for too long. | - Use only a slight excess (1.05-1.1 eq) of NBS.- Carefully monitor the reaction by TLC and stop it once the starting material is consumed. |

| Product Does Not Crystallize | - Product is an oil or impure.- Incorrect recrystallization solvent system. | - Attempt purification by column chromatography on silica gel (EtOAc/Hexanes gradient).- Try different solvent systems for recrystallization (e.g., ethanol, isopropanol). |

| Emulsion During Work-up | - Formation of finely dispersed solids or micelles. | - Add more brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion.[6] |

Reaction Scheme

Caption: Alpha-bromination of 2-(4-fluorophenyl)acetamide using NBS.

References

- Benchchem. (n.d.). Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.

- Chatterjee, N., Arfeen, M., Bharatam, P. V., & Goswami, A. (2016). An efficient, metal and base-free, chemoselective reaction of boronic acids with cyanamidyl/arylcyanamidyl radicals provides primary aryl-, heteroaryl-, and alkyl amines. Journal of Organic Chemistry, 81, 5120-5127.

-

Quora. (2023). What is the mechanism of bromination of an amide group? Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.

-

National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. PubChem Compound Summary. Retrieved from [Link]

-

Fiveable. (n.d.). Alpha-Brominated Amide Definition. Organic Chemistry Key Term. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-bromo-N-(4-fluorophenyl)acetamide. PubChem Compound Summary for CID 532211. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

- N-Bromosuccinimide - Wikipedia. (2019). Retrieved from a PDF version of the Wikipedia article.

- D'Auria, M., & Racioppi, R. (2018). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 7(2), 100-141.

- Buckles, R. E., Johnson, R. C., & Probst, W. J. (1956). Comparison of N-Bromoacetamide and N-Bromosuccinimide as Brominating Agents. The Journal of Organic Chemistry, 21(5), 541-543.

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

- Google Patents. (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Slideshare. (n.d.). N-BROMOSUCCINAMIDE FOR M.PHARM, MSC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

European Patent Office. (2021). INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS - EP 3845540 A1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. PubChem Compound Summary for CID 67593. Retrieved from [Link]

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-bromo-N-(2,4-difluorophenyl)acetamide: A Technical Overview.

- Alfa Aesar. (2009). Material Safety Data Sheet.

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]

- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE. Retrieved from [Link]

- Smith, A. M., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4645-4653.

- Regulations.gov. (2021). US Patent No. 8829195.

- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods.

- Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1933.

- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Columbia University. (n.d.). Handling Radioactive Materials Safely. Office of Environmental Health and Safety. Retrieved from [Link]

- Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.

- University of Wisconsin-Madison. (n.d.). Safety Information and Specific Handling Precautions for Radionuclides.

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. N-BROMOSUCCINAMIDE FOR M.PHARM, MSC | PPTX [slideshare.net]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. benchchem.com [benchchem.com]

- 7. 2-bromo-N-(4-fluorophenyl)acetamide | C8H7BrFNO | CID 532211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetamide, N-(4-fluorophenyl)-2-bromo- [webbook.nist.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. What are the safety precautions when using Ammonium Bromide? - Blog [rixingxincai.com]

- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of 2-Amino-2-(4-fluorophenyl)acetamide Derivatives

Introduction

The synthesis of α-amino amides is a cornerstone of modern medicinal chemistry and drug discovery. These scaffolds are prevalent in a wide array of biologically active molecules, including enzyme inhibitors, receptor modulators, and various therapeutic agents. The incorporation of a fluorine atom into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] Consequently, the synthesis of fluorinated α-amino acid derivatives, such as those derived from 2-amino-2-(4-fluorophenyl)acetamide, is of significant interest to researchers in the field.

This application note provides a detailed protocol for the reaction of 2-bromo-2-(4-fluorophenyl)acetamide with a variety of primary and secondary amines. This nucleophilic substitution reaction offers a straightforward and efficient method for the preparation of a diverse library of N-substituted 2-amino-2-(4-fluorophenyl)acetamide derivatives. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss key reaction parameters, workup, purification, and characterization techniques.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the bromine atom. The electronegativity of the adjacent carbonyl group and the fluorine-substituted phenyl ring enhances the electrophilicity of the α-carbon, facilitating the substitution.

Caption: General SN2 reaction of 2-Bromo-2-(4-fluorophenyl)acetamide with an amine.

The choice of base is critical to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion. An inorganic base like potassium carbonate is often preferred as it is inexpensive, easily removed during workup, and generally does not lead to significant side reactions. The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Aprotic polar solvents such as dichloromethane (DCM) or acetonitrile are commonly employed.

Materials and Equipment

| Reagents | Equipment |

| 2-Bromo-2-(4-fluorophenyl)acetamide | Round-bottom flasks |

| Primary or secondary amine | Magnetic stirrer and stir bars |

| Anhydrous Potassium Carbonate (K₂CO₃) | Reflux condenser |

| Dichloromethane (DCM), anhydrous | Inert gas supply (Nitrogen or Argon) |

| Acetonitrile, anhydrous | Separatory funnel |

| Ethyl acetate | Rotary evaporator |

| Hexanes | Thin Layer Chromatography (TLC) plates |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | UV lamp for TLC visualization |

| Brine (saturated aqueous NaCl) | Column chromatography setup |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | NMR spectrometer |

| FT-IR spectrometer | |

| Mass spectrometer |

Safety Precautions: 2-Bromo-2-(4-fluorophenyl)acetamide is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Amines can be corrosive and toxic; consult the safety data sheet (SDS) for each specific amine used.

Experimental Protocol: General Procedure

This general procedure can be adapted for a wide range of primary and secondary amines.

Caption: A generalized workflow for the synthesis of 2-amino-2-(4-fluorophenyl)acetamide derivatives.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-2-(4-fluorophenyl)acetamide (1.0 eq.).

-

Addition of Reagents: Add the amine (1.1 - 1.5 eq.) and anhydrous potassium carbonate (2.0 - 3.0 eq.).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) or acetonitrile to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the starting acetamide.

-

Reaction: Stir the reaction mixture vigorously at room temperature. For less reactive amines, the reaction mixture may be heated to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove potassium carbonate and other inorganic salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by either column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Exemplary Protocols and Data

Example 1: Synthesis of 2-(Piperidin-1-yl)-2-(4-fluorophenyl)acetamide

| Parameter | Value |

| Starting Material | 2-Bromo-2-(4-fluorophenyl)acetamide |

| Amine | Piperidine |

| Base | Anhydrous Potassium Carbonate |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Reaction Time | 16 hours |

| Purification | Column Chromatography |

Procedure: Following the general procedure, 2-bromo-2-(4-fluorophenyl)acetamide is reacted with piperidine in the presence of potassium carbonate in refluxing acetonitrile.

Example 2: Synthesis of 2-(Morpholin-4-yl)-2-(4-fluorophenyl)acetamide

| Parameter | Value |

| Starting Material | 2-Bromo-2-(4-fluorophenyl)acetamide |

| Amine | Morpholine |

| Base | Anhydrous Potassium Carbonate |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Reaction Time | 16 hours |

| Purification | Column Chromatography |

Procedure: Following the general procedure, 2-bromo-2-(4-fluorophenyl)acetamide is reacted with morpholine in the presence of potassium carbonate in refluxing acetonitrile. A similar reaction with 2-chloro-N-(2-morpholinophenyl)acetamide and arylpiperazines has been reported to proceed under these conditions.[2]

Expected Characterization Data for a Representative Product (2-[(4-fluorophenyl) amino]-1-(morpholin-4-yl) ethanone):

-

¹H NMR (DMSO-d₆): Signals corresponding to the morpholine protons, the methylene protons, the aromatic protons, and the N-H proton are expected. For a similar compound, 2-[(4-fluorophenyl) amino]-1-(morpholin-4-yl) ethanone, characteristic peaks were observed.[3]

-

¹³C NMR (DMSO-d₆): Resonances for the morpholine carbons, the methylene carbon, the aromatic carbons, and the carbonyl carbon are anticipated.[3]

-

FT-IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching, C-H stretching, C=O stretching (amide), C-N stretching, and C-F stretching are expected. For 2-[(4-fluorophenyl) amino]-1-(morpholin-4-yl) ethanone, peaks were observed at 3145 (NH), 2998 (CH), 1633 (CO, amide), 1221 (C-N), and 816 (C-F).[3]

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) corresponding to the calculated molecular weight of the product.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or no product yield | Incomplete reaction. | Increase reaction time, temperature, or the amount of amine and base. Ensure all reagents and solvents are anhydrous. |

| Side reactions. | Use a milder base or lower the reaction temperature. | |

| Presence of multiple spots on TLC | Formation of byproducts. | Optimize reaction conditions (temperature, stoichiometry). |

| Impure starting materials. | Purify starting materials before use. | |

| Difficulty in product purification | Product and starting material have similar polarity. | Optimize the eluent system for column chromatography. |

| Product is an oil and does not crystallize. | Attempt purification by column chromatography. Try different solvent systems for recrystallization. |

Conclusion

The reaction of 2-bromo-2-(4-fluorophenyl)acetamide with amines provides a versatile and efficient route to a wide range of N-substituted 2-amino-2-(4-fluorophenyl)acetamide derivatives. The protocol outlined in this application note is robust and can be readily adapted for various primary and secondary amines, making it a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel bioactive compounds. Careful control of reaction conditions and appropriate purification techniques are key to obtaining high yields of pure products.

References

- Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science.

- Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. [Provide full journal name, volume, and page numbers if available].

- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.

Sources

Application Notes and Protocols for Solvent Selection in Reactions Involving 2-Bromo-2-(4-fluorophenyl)acetamide

Introduction: The Critical Role of the Solvent

In the realm of synthetic chemistry, the choice of solvent is a paramount decision that can dictate the success or failure of a reaction. A solvent does more than merely dissolve reactants; it creates the environment in which molecules collide, interact, and transform. For reactions involving electrophilic substrates such as 2-Bromo-2-(4-fluorophenyl)acetamide, the solvent's properties—its polarity, proticity, and ability to stabilize charged intermediates or transition states—profoundly influence reaction kinetics, regioselectivity, stereoselectivity, and ultimately, the yield and purity of the desired product.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the rational selection of solvents for reactions involving 2-Bromo-2-(4-fluorophenyl)acetamide. By understanding the interplay between the substrate, the nucleophile, and the solvent, researchers can optimize reaction conditions, minimize side-product formation, and streamline purification processes. This document combines theoretical principles with practical, field-proven protocols to empower chemists to make informed decisions in their synthetic endeavors.

Physicochemical Properties of 2-Bromo-2-(4-fluorophenyl)acetamide

A thorough understanding of the substrate's properties is the foundation for logical solvent selection.

Structure:

-

Molecular Formula: C₈H₇BrFNO

-

Molecular Weight: 232.05 g/mol [1]

-

Appearance: White to off-white powder or crystalline solid.[2]

-

Melting Point: 110-112 °C.[2]

-

Reactivity: The key reactive site is the benzylic carbon atom bonded to the bromine. The bromine atom is a good leaving group, making this carbon highly susceptible to nucleophilic attack. The presence of the electron-withdrawing 4-fluorophenyl group and the adjacent acetamide group enhances the electrophilicity of this carbon.

Protocol 1: Systematic Determination of Solubility

Before setting up a reaction, it is crucial to determine the solubility of 2-Bromo-2-(4-fluorophenyl)acetamide in a range of common laboratory solvents. This protocol provides a systematic approach to creating a solubility profile.

Objective: To qualitatively assess the solubility of 2-Bromo-2-(4-fluorophenyl)acetamide in a variety of organic solvents at ambient temperature.

Materials:

-

2-Bromo-2-(4-fluorophenyl)acetamide

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

A selection of anhydrous solvents, categorized by polarity:

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)

-

Non-Polar: Toluene, Dichloromethane (DCM), Chloroform, Hexanes, Diethyl ether

-

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Sample Addition: Accurately weigh approximately 10 mg of 2-Bromo-2-(4-fluorophenyl)acetamide into each labeled test tube.

-

Solvent Addition: Add 1.0 mL of the corresponding solvent to each test tube.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect each tube against a contrasting background to determine if the solid has completely dissolved.

-

Categorization: Classify the solubility based on the following criteria:

-

Soluble (S): The solid completely dissolves, forming a clear solution.

-

Partially Soluble (PS): A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble (I): The solid does not appear to dissolve, or only a negligible amount dissolves.

-

-

Documentation: Record the observations in a tabular format.

Expected Outcome and Interpretation:

This systematic approach will generate a solubility profile that will be invaluable for selecting candidate solvents for a reaction. Generally, polar aprotic solvents like DMF, DMSO, and acetone are expected to be good solvents for this compound due to its polar nature.

The Theoretical Framework: Solvent Effects in Nucleophilic Substitution Reactions

Reactions involving 2-Bromo-2-(4-fluorophenyl)acetamide are typically nucleophilic substitutions. The solvent plays a critical role in stabilizing the reactants, intermediates, and transition states, thereby influencing the reaction mechanism (Sₙ1 vs. Sₙ2) and rate.[3]

-

Polar Protic Solvents (e.g., alcohols, water): These solvents are excellent at solvating both cations and anions.[4] They can stabilize the carbocation intermediate in an Sₙ1 reaction through dipole-ion interactions and the leaving group (bromide anion) through hydrogen bonding.[5] However, they can also solvate the nucleophile, reducing its nucleophilicity and thus slowing down Sₙ2 reactions.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, ACN, acetone): These solvents possess large dipole moments but lack acidic protons. They are proficient at solvating cations but are less effective at solvating anions.[4] This leaves the nucleophile "naked" and highly reactive, making these solvents ideal for promoting Sₙ2 reactions.[5]

-

Non-Polar Solvents (e.g., toluene, hexanes): These solvents are generally poor choices for reactions involving charged species (nucleophiles, leaving groups, or intermediates) as they cannot effectively stabilize them. Reactant solubility is often limited in these solvents.

Given that 2-Bromo-2-(4-fluorophenyl)acetamide is a benzylic halide, it can potentially react via either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile's strength and the reaction conditions.[3] A strong nucleophile will favor an Sₙ2 pathway, while a weaker nucleophile and conditions that promote carbocation formation will favor an Sₙ1 pathway.

Protocol 2: Comparative Solvent Study for a Model Nucleophilic Substitution Reaction

This protocol outlines a comparative study to evaluate the effect of different solvents on a model Sₙ2 reaction between 2-Bromo-2-(4-fluorophenyl)acetamide and a nucleophile, sodium azide.

Reaction Scheme:

Objective: To compare the rate and yield of the reaction in different classes of solvents.

Materials:

-

2-Bromo-2-(4-fluorophenyl)acetamide

-

Sodium azide (NaN₃) - Caution: Highly Toxic!

-

Selected anhydrous solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF), and Ethanol.

-

Round-bottom flasks equipped with magnetic stir bars and reflux condensers.

-

Heating mantles or oil baths with temperature control.

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

-

TLC developing chamber.

-

UV lamp (254 nm).

-

Appropriate work-up and purification reagents (e.g., ethyl acetate, water, brine, sodium sulfate).

Procedure:

-